
N-(4-aminocyclohexyl)-2-(dimethylamino)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-aminocyclohexyl)-2-(dimethylamino)acetamide: is an organic compound with a complex structure that includes an aminocyclohexyl group and a dimethylaminoacetamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-aminocyclohexyl)-2-(dimethylamino)acetamide typically involves the following steps:
Formation of the Aminocyclohexyl Intermediate: The starting material, cyclohexanone, undergoes reductive amination with ammonia or an amine to form 4-aminocyclohexanone.
Acylation Reaction: The 4-aminocyclohexanone is then reacted with 2-(dimethylamino)acetyl chloride in the presence of a base such as triethylamine to form this compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: N-(4-aminocyclohexyl)-2-(dimethylamino)acetamide can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: this compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as halides, alcohols, and amines.
Major Products Formed:
Oxidation: Formation of N-(4-aminocyclohexyl)-2-(dimethylamino)acetic acid.
Reduction: Formation of N-(4-aminocyclohexyl)-2-(dimethylamino)ethanol.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: N-(4-aminocyclohexyl)-2-(dimethylamino)acetamide is used as a building block in the synthesis of more complex organic molecules
Biology: In biological research, this compound is studied for its potential as a biochemical probe. It can be used to investigate the interactions between proteins and small molecules, aiding in the understanding of biological pathways.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its structure allows for modifications that can lead to the creation of drugs with specific therapeutic effects.
Industry: this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in the development of advanced materials with specific characteristics.
Mecanismo De Acción
The mechanism of action of N-(4-aminocyclohexyl)-2-(dimethylamino)acetamide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context in which the compound is used, such as in medicinal chemistry or biochemical research.
Comparación Con Compuestos Similares
- N-(4-aminocyclohexyl)-2-(methylamino)acetamide
- N-(4-aminocyclohexyl)-2-(ethylamino)acetamide
- N-(4-aminocyclohexyl)-2-(propylamino)acetamide
Comparison: N-(4-aminocyclohexyl)-2-(dimethylamino)acetamide is unique due to the presence of the dimethylamino group, which imparts specific chemical and physical properties. Compared to its analogs with different alkyl groups, this compound may exhibit different reactivity and biological activity, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C10H21N3O |
|---|---|
Peso molecular |
199.29 g/mol |
Nombre IUPAC |
N-(4-aminocyclohexyl)-2-(dimethylamino)acetamide |
InChI |
InChI=1S/C10H21N3O/c1-13(2)7-10(14)12-9-5-3-8(11)4-6-9/h8-9H,3-7,11H2,1-2H3,(H,12,14) |
Clave InChI |
XSWWERMVUITBTB-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CC(=O)NC1CCC(CC1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9-Cyclopropyl-9-azabicyclo[3.3.1]nonan-3-ol](/img/structure/B13180349.png)
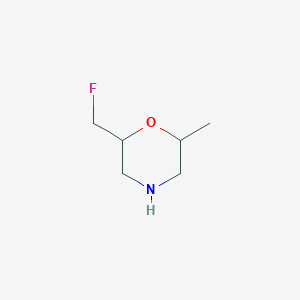
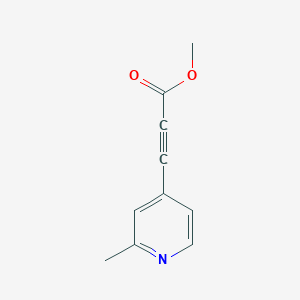
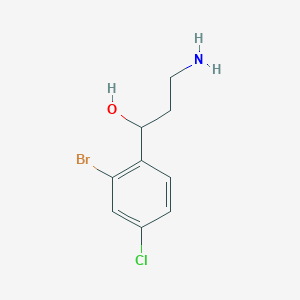
![3-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-1-(propan-2-yl)-1H-pyrazole-5-carboxylic acid](/img/structure/B13180360.png)
![2-{8-Fluoroimidazo[1,2-a]pyridin-3-yl}acetic acid](/img/structure/B13180366.png)
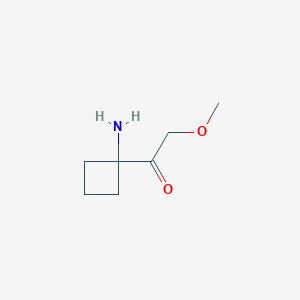
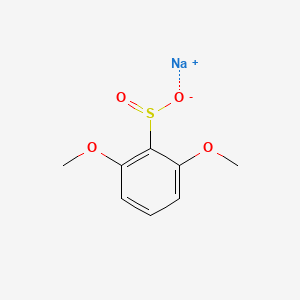

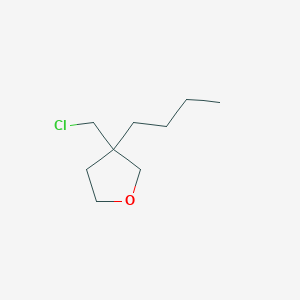
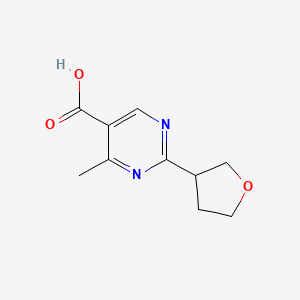
![6-[(Methylamino)methyl]-1,2-dihydropyridin-2-one](/img/structure/B13180404.png)

![ethyl N-[8-(2-diethylaminoethylamino)-2,3-diphenyl-pyrido[2,3-b]pyrazin-6-yl]carbamate](/img/structure/B13180419.png)
